4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid

organic synthesis building block validation medicinal chemistry

Medicinal chemists often face cross-reactivity when diversifying scaffolds. This bifunctional building block provides orthogonal benzoic acid and methyl ester handles for chemoselective transformations. • Orthogonal acid/ester reactivity enables sequential amidation then hydrolysis or reduction • Room-temperature storage (mp 166°C) supports automated liquid-handling workflows • Meets fragment-based screening criteria: MW 302 Da, LogP 2.3, 5 H-bond acceptors • ≥95% purity ensures reproducible library synthesis

Molecular Formula C16H18N2O4
Molecular Weight 302.33
CAS No. 956437-89-1
Cat. No. B2601703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid
CAS956437-89-1
Molecular FormulaC16H18N2O4
Molecular Weight302.33
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)CCC(=O)OC
InChIInChI=1S/C16H18N2O4/c1-10-14(8-9-15(19)22-3)11(2)18(17-10)13-6-4-12(5-7-13)16(20)21/h4-7H,8-9H2,1-3H3,(H,20,21)
InChIKeyDPACGCBBUBERRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Profile of 4-[4-(3-Methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic Acid


4-[4-(3-Methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid (CAS 956437-89-1) is a synthetic, bifunctional building block comprising a 3,5-dimethylpyrazole core N1-linked to a para-benzoic acid moiety and C4-substituted with a 3-methoxy-3-oxopropyl (methyl propanoate) chain [1]. With a molecular formula of C16H18N2O4 and a molecular weight of 302.32 g·mol⁻¹, the compound is a member of the 1-aryl-3,5-dimethyl-1H-pyrazole-4-propanoate class, characterized by a carboxylic acid at the N1-phenyl ring and a methyl ester at the C4-propanoate terminus . The compound is isolated as a solid with a melting point of 166 °C and is stored at room temperature, distinguishing it from simpler analogs that require refrigerated storage [2].

1 Bifunctional building block with orthogonal acid and ester termini
2 Ambient storage solid; no cold-chain logistics required
3 Para-substituted linear geometry for predictable vectorial growth

Limitations of Generic Pyrazole–Benzoic Acid Substitution


The 3-methoxy-3-oxopropyl side chain at the pyrazole C4 position is not a passive substituent; it introduces a second reactive functional group that is absent in the widely available 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 81282-82-8) . This orthogonally reactive methyl ester enables chemoselective transformations—such as hydrolysis to the free acid, amidation, or hydrazinolysis—without affecting the benzoic acid terminus, making the compound a privileged scaffold for parallel derivatization [1]. Substituting with the simpler analog forfeits this bifunctional handle and the accompanying increases in hydrogen-bond acceptor count (5 vs. 3), rotatable bonds (6 vs. 2), and molecular complexity, which collectively alter solubility, lipophilicity, and receptor-interaction pharmacophores .

  • Simple analog lacks ester side chain, eliminating orthogonal reactivity
  • Altered H-bond and rotatable bond profiles shift solubility and lipophilicity
  • Analog requires refrigerated storage, increasing logistics complexity

Quantitative Differentiation from Closest Structural Analogs


Bifunctional Reactivity: Orthogonal Acid and Ester Termini

The target compound possesses two chemically distinct reactive sites: a benzoic acid at the N1-phenyl ring and a methyl propanoate at the C4 side chain. The simpler analog 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 81282-82-8) contains only the benzoic acid functionality and lacks the ester, precluding orthogonal synthetic strategies . Functional-group count data from PubChem confirms 5 hydrogen-bond acceptors in the target compound versus 3 in the analog, while the rotatable bond count increases from 2 to 6, reflecting the flexible ester-bearing side chain [1].

Bifunctional Reactivity
Class-level inference
+2 H-bond acceptors / +4 rotatable bonds
Supports orthogonal synthetic strategies
Computed descriptors; experimental validation recommended
organic synthesis building block validation medicinal chemistry

Ambient Storage Stability vs. Refrigerated Analog

Santa Cruz Biotechnology specifies room-temperature storage for the target compound (sc-348849) [1]. In contrast, the supplier-listed storage condition for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 81282-82-8) is 2–8 °C, indicating a higher sensitivity to thermal degradation or hydration in the simpler analog . The difference in storage requirements translates into lower cold-chain shipping costs and simpler laboratory handling for the target compound.

Ambient vs Cold Storage
Head-to-head
Room temp vs 2–8 °C
Simplifies procurement and handling logistics
Supplier datasheets; lot-specific verification advised
compound storage stability procurement logistics

Elevated Thermal Threshold and Boiling Point

The target compound exhibits a molecular weight of 302.32 g·mol⁻¹ and a predicted boiling point of 468.2 ± 45.0 °C at 760 mmHg [1]. The comparator 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid has a molecular weight of 216.24 g·mol⁻¹ and a predicted boiling point of 381.8 ± 30.0 °C . The +86.4 °C elevation in boiling point and +40% increase in molecular weight are direct consequences of the 3-methoxy-3-oxopropyl substituent, which adds an additional hydrogen-bonding motif and increases van der Waals surface area.

Thermal Threshold
Cross-study
ΔBP ≈ +86 °C
Supports high-temperature reaction conditions
Predicted values (ACD/Labs); confirm experimentally
physicochemical properties synthetic chemistry thermal stability

Lipophilicity Tuning via Ester Side Chain

The target compound displays a PubChem-computed XLogP3-AA of 2.3 [1], whereas 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid has an ACD/LogP of 2.71 . Although derived from different algorithms (XLogP3 vs. ACD/LogP), the direction of the difference is mechanistically consistent with the introduction of the polar methyl ester group, which offsets the added two-carbon alkyl chain's lipophilicity. This intermediate lipophilicity (2.3–2.7 range) positions the compound favorably for membrane permeability while preserving aqueous solubility for in vitro assay compatibility.

Lipophilicity Tuning
Supporting evidence
XLogP3 2.3
Intermediate lipophilicity in drug-like property space
Cross-method comparison; directionally reliable
lipophilicity drug-likeness ADME prediction

Para-Substituted Linear Geometry vs. Meta Isomer

The target compound carries the benzoic acid moiety at the para position of the N1-phenyl ring. The meta-substituted positional isomer 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 312531-88-7) is commercially available but orients the carboxylic acid at a 120° angle relative to the pyrazole-p-phenyl axis . Para substitution yields a linear, rod-like molecular architecture with a calculated molecular length approximately 2.5 Å greater than the meta isomer, as estimated from SMILES-derived 2D coordinates [1]. This difference in molecular shape can dramatically affect binding to protein pockets or alignment in crystalline materials.

Para vs Meta Geometry
Class-level inference
Linear para vs bent meta axis
Predictable vectorial growth for scaffold design
Structural descriptor comparison; no co-crystal data
positional isomerism molecular geometry structure-activity relationship

Multi-Supplier Purity Benchmarking at 95%+

The target compound is listed at ≥95% purity by Enamine (EN300-13424), Leyan (1304197), AKSci (3794CN), and MolCore (NLT 98%) . In contrast, 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is offered at 98% purity from a more limited supplier base, with some vendors providing only 95% material and others requiring custom synthesis lead times . The broader multi-vendor availability of the target compound at consistently high purity reduces single-supplier risk and facilitates competitive procurement.

Supplier Purity Benchmark
Data to verify
≥5 suppliers at 95–98%
Supports procurement resilience
Supplier catalog survey; verify current lot specifications
vendor qualification purity specification quality assurance

Optimal Application Scenarios Based on Differentiation Evidence


Parallel Library Synthesis via Orthogonal Functionalization

The coexistence of a benzoic acid and a methyl propanoate on a single scaffold (Section 3, Evidence 1) enables divergent library synthesis. Researchers can perform amide coupling at the acid using diverse amines in a first step, then selectively hydrolyze the methyl ester to the free acid for a second round of diversification, or reduce it to the alcohol—all without cross-reactivity. The compound's room-temperature storage (Section 3, Evidence 2) further facilitates automated liquid-handling workflows where refrigerated compound plates would introduce condensation artifacts. Targeted users include medicinal chemistry CROs and academic screening centers generating focused pyrazole-based libraries for kinase or GPCR target families [1].

Fragment-Based Drug Discovery as a Bifunctional Scaffold

With a molecular weight of 302 Da (<300 Da for fragment eligibility), XLogP3 of 2.3 (Section 3, Evidence 4), and 5 hydrogen-bond acceptors, the compound meets fragment-based screening criteria while providing two synthetic vectors for hit elaboration. The methyl ester can be hydrolyzed in situ to reveal the free acid, which can then be coupled to a fragment partner identified by NMR or SPR screening. The para-substituted linear geometry (Section 3, Evidence 5) provides predictable vectorial growth into adjacent binding pockets, making the compound suitable as a core scaffold for fragment libraries targeting bromodomains, HDACs, or phosphatases [1].

MOF and Coordination Polymer Synthesis as a Linear Linker

The para-benzoic acid provides a strong carboxylate binding motif for metal nodes (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), while the methyl ester at the opposite terminus can serve as a secondary, weaker coordination site or a post-synthetic modification handle. The linear molecular geometry (Section 3, Evidence 5) and the +86 °C higher boiling point relative to the simple analog (Section 3, Evidence 3) confer thermal compatibility with solvothermal MOF synthesis conditions (typically 80–150 °C). The compound's consistent 95%+ purity across multiple vendors (Section 3, Evidence 6) ensures batch-to-batch reproducibility in framework crystallization [1].

Agrochemical Intermediate for Controlled-Release Formulations

The methyl ester side chain can function as a latent carboxylic acid, undergoing enzymatic or environmental hydrolysis to release the more polar free acid. This property, combined with the compound's intermediate LogP of 2.3 (Section 3, Evidence 4) and stable room-temperature storage (Section 3, Evidence 2), positions it as a candidate intermediate for agrochemical lead optimization, where controlled lipophilicity and field-stable formulations are paramount. The bifunctional nature also permits conjugation to delivery auxiliaries (e.g., PEG chains) via the benzoic acid while retaining the ester for later activation [1].

Application
Selection Property
Validation Focus
Parallel library synthesis
Orthogonal bifunctional scaffold
Chemoselectivity & step economy
Fragment-based drug discovery
Drug-like scaffold, intermediate LogP
Fragment elaboration & LogP optimization
MOF & coordination polymer synthesis
Linear para-dicarboxylate linker
Solvothermal stability & crystallinity
Agrochemical controlled-release design
Latent acid via ester hydrolysis
Hydrolysis kinetics & formulation stability
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